Allopurinol sodium
Overview
Description
Allopurinol sodium is a sodium form of allopurinol, a structural isomer of hypoxanthine, known for its effectiveness in inhibiting xanthine oxidase, an enzyme responsible for converting oxypurines to uric acid. Its primary function is to reduce serum and urine concentrations of uric acid, thereby offering protection against uric acid-mediated damage in conditions characterized by excessive uric acid production, such as during the treatment of certain malignancies (Definitions, 2018).
Synthesis Analysis
Allopurinol is synthesized from ethyl cyanoacetate and triethyl ortho-formate, offering a straightforward method that yields high purity and a significant overall yield of 53.7% (Z. Zhiyong, 2007).
Molecular Structure Analysis
Studies have shown that allopurinol and its derivative oxypurinol can scavenge highly reactive hydroxyl radicals, with oxypurinol being a more potent scavenger. This suggests that the protective actions of allopurinol against reperfusion damage after hypoxia are not solely due to xanthine oxidase inhibition but also due to its ability to neutralize reactive oxygen species (P.Christopher Moorhouse et al., 1987).
Chemical Reactions and Properties
Allopurinol undergoes various chemical reactions, including conversion to its major metabolite alloxanthine by xanthine oxidase, which significantly contributes to its therapeutic effects in controlling hyperuricemias. This process and its metabolic disposition have been studied across different species, including humans (G. Elion et al., 1966).
Physical Properties Analysis
Allopurinol's physical properties have been enhanced through mechanosynthesis with maleic acid and oxalic acid to overcome its poor aqueous solubility, permeability, and bioavailability. The salts created exhibit improved solubility and dissolution up to 5-fold and increased diffusion permeability up to 12 times compared to native allopurinol (Richu Bagya Varsa S et al., 2023).
Chemical Properties Analysis
Allopurinol's chemical properties, including its interaction with enzymes and its impact on metabolic pathways, have been extensively studied. For instance, allopurinol significantly affects pyrimidine metabolism, evidenced by increased urinary excretion of orotidine and orotic acid, indicating its broader biochemical impacts beyond purine metabolism (W. Kelley & T. Beardmore, 1970).
Scientific Research Applications
Uric Acid Reduction : Allopurinol sodium is effective in decreasing serum and urine concentrations of uric acid, offering protection against uric acid-mediated end organ damage in conditions like excessive production of uric acid during malignancy treatment (Definitions, 2018).
Kidney Function Improvement : It ameliorates the decrease in kidney haemodynamic and excretory function following an ischemic period (Hestin & Johns, 1999).
Vascular Health : Allopurinol treatment is associated with an improvement in endothelium-dependent vasodilatation, beneficial for vascular health (Kanbay et al., 2014).
Potential Antileishmanial Agent : It inhibits the growth of Leishmania braziliensis in vitro and has low toxicity, making it a candidate for animal experimentation (Pfaller & Marr, 1974).
Biochemical Effects : Allopurinol reduces the concentration of phosphoribosylpyrophosphate (PRPP) in red cells, indicating it may have various biochemical effects beyond xanthine oxidase inhibition (Fox, Wyngaarden, & Kelley, 1970).
Insulin Resistance : It has a protective effect on vascular complications of insulin resistance by decreasing various inflammatory markers and increasing insulin secretion (El-Bassossy et al., 2015).
Anti-nociceptive Properties : Allopurinol has anti-nociceptive properties in mice, enhancing purinergic activity (Schmidt et al., 2009).
Dermatologic Disorders : Used in treating various dermatologic disorders like acquired reactive perforating collagenosis, sarcoidosis, psoriasis, and granulomas (Tsai & Yeh, 2010).
Immunomodulating Effects : Shows immunomodulating effects in the treatment of experimental autoimmune uveitis (Grus et al., 2003).
Bipolar Disorder Treatment : Adjuvant allopurinol leads to significant improvements in patients suffering from acute mania in bipolar disorder (Jahangard et al., 2014).
Cardiac Health : Increases myocardial contractility and cardiac output, aiding in the rapid recovery of stressed myocardium (Dewall et al., 1971).
Safety And Hazards
Future Directions
Allopurinol is commonly used to treat gout and kidney stones, and to alleviate high uric acid levels after chemotherapy910. Future directions may include further research into the effects of allopurinol on hypertension, kidney disease, and coronary heart disease9.
Relevant Papers
A paper titled “Allopurinol Disrupts Purine Metabolism to Increase Damage in Experimental Colitis” discusses the role of allopurinol in purine metabolism and its effects on colonic epithelial metabolism and function4. Another paper titled “Allopurinol as a Kidney-Protective, Cardioprotective, and …” reviews the effects of allopurinol in hypertension, kidney disease, and coronary heart disease11.
properties
IUPAC Name |
sodium;1H-pyrazolo[3,4-d]pyrimidin-4-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJRZVJXXNYNLN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allopurinol sodium | |
CAS RN |
17795-21-0 | |
Record name | Allopurinol sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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